
BRN 5826718
Beschreibung
However, based on contextual analysis, "BRN" may refer to Barrington’s nucleus (BRN), a pontine region involved in autonomic functions and arousal (). For the purpose of this article, we hypothesize that "BRN 5826718" may relate to a boronic acid derivative or a neuroactive compound based on similar nomenclature and structural motifs in the evidence (e.g., β-cyclodextrin complexes in or boronic acids in ). Further clarification from the user is recommended.
Eigenschaften
CAS-Nummer |
145071-41-6 |
---|---|
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-adamantyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-22-19-11-13-3-2-4-20(12-13)17(21)23-18-8-14-5-15(9-18)7-16(6-14)10-18/h3,11,14-16H,2,4-10,12H2,1H3/b19-11+ |
InChI-Schlüssel |
CUFDDDHXIYYIFC-YBFXNURJSA-N |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Synonyme |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, tricyclo(3.3.1.1(sup 3,7))dec-1-yl ester, (E)- |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst . The reaction conditions often include the use of palladium-based catalysts and triphenylphosphines to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of adamantan-1-yl derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
BRN 5826718 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine and other oxidants.
Reduction: Reduction reactions can be performed using hydrazine hydrate and other reducing agents.
Substitution: Substitution reactions often involve the use of halogenated derivatives and palladium-based catalysts.
Common Reagents and Conditions
Oxidation: Iodine, other oxidants
Reduction: Hydrazine hydrate, ethanol
Substitution: Palladium-based catalysts, triphenylphosphines
Major Products Formed
The major products formed from these reactions include various functional adamantane derivatives, monomers, and bioactive compounds .
Wissenschaftliche Forschungsanwendungen
BRN 5826718 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s stability and distribution in blood plasma, allowing it to disrupt various enzymes and exhibit diverse therapeutic activities . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, augmenting drug stability .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Given the ambiguity in the compound’s identity, we outline a framework for comparing neuroactive or boronic acid-derived compounds, referencing methodologies from the evidence:
Structural and Physicochemical Comparisons
If "BRN 5826718" is analogous to the boronic acid derivative in (CAS 1046861-20-4, C₆H₅BBrClO₂), its properties can be compared to structurally related compounds:
Property | This compound (Hypothetical) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
---|---|---|---|
Molecular Formula | C₆H₅BBrClO₂ (Assumed) | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
Molecular Weight | ~235.27 g/mol | 235.27 g/mol | 269.71 g/mol |
LogP (XLOGP3) | 2.15 (Predicted) | 2.15 | 2.68 |
Water Solubility (ESOL) | -2.99 (LogS) | -2.99 | -3.45 |
GI Absorption | High | High | Moderate |
Synthetic Accessibility | 2.07 | 2.07 | 1.95 |
Key Observations :
- Boronic acid derivatives exhibit moderate to high lipophilicity (LogP 2.15–2.68), influencing membrane permeability and bioavailability.
- Substitutions (e.g., additional halogens) reduce solubility and alter pharmacokinetic profiles .
Functional Comparisons in Neurological Contexts
If "this compound" is a neuroactive compound targeting Barrington’s nucleus (BRN), comparisons with CRF+ (corticotropin-releasing factor) and SST+ (somatostatin) neurons are relevant ():
Parameter | CRF+ Neurons | SST+ Neurons | Hypothetical this compound |
---|---|---|---|
Primary Neurotransmitter | Glutamate | GABA | Unknown |
Activation Pathway | Excitatory (bladder→BRN→LC) | Inhibitory (BRN→LC) | Potential dual modulation |
Trans-synaptic Labeling | Early (68 h post-PRV) | Late (>68 h post-PRV) | Not studied |
Synaptic Interaction | Weak excitatory in LC | Strong GABAergic inhibition | Undetermined |
Research Findings and Data Gaps
Experimental Insights
- β-Cyclodextrin Complexes: Studies on 1-bromonaphthalene (1-BrN) show that alcohol chain length in β-CD complexes affects phosphorescence, with pentanol maximizing sensitivity (). This suggests steric and electronic factors critical for ternary complex stability.
- Synthetic Methods : Boronic acids like CAS 1046861-20-4 are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), with reaction times ~1.3 hours at 75°C ().
Unresolved Questions
- The exact structure, synthesis, and biological targets of "this compound" remain undefined.
- No pharmacokinetic or toxicity data are available in the evidence.
Q & A
Basic Research Questions
Q. How can researchers design experiments to characterize the physicochemical properties of BRN 5826718?
- Methodological Answer : Begin with a literature review to identify gaps in existing data. Use standardized protocols for measuring properties like solubility, melting point, and stability. Employ techniques such as HPLC for purity assessment and NMR/IR spectroscopy for structural confirmation. Ensure experiments are reproducible by documenting detailed procedures (e.g., solvent systems, temperature controls) . Validate results against known standards or published data for consistency .
Q. What methodologies are effective for synthesizing this compound with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., catalysts, temperature) using Design of Experiments (DoE) to minimize byproducts. Monitor reaction progress via TLC or LC-MS. Purify the compound using column chromatography or recrystallization, and verify purity through mass spectrometry and elemental analysis. Cross-reference synthetic routes with peer-reviewed protocols to avoid redundancy .
Q. How should researchers evaluate the biological activity of this compound in preliminary in vitro studies?
- Methodological Answer : Select cell lines or enzyme assays relevant to the compound’s hypothesized mechanism. Use dose-response experiments to determine IC50/EC50 values, ensuring statistical power through triplicate trials. Include positive and negative controls to validate assay sensitivity. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Conduct a meta-analysis of conflicting data to identify variables (e.g., solvent effects, instrumentation calibration). Reproduce experiments under standardized conditions and validate results with orthogonal techniques (e.g., X-ray crystallography for structural confirmation). Use statistical tools like principal component analysis (PCA) to isolate confounding factors .
Q. How can computational models predict the reactivity or binding affinity of this compound?
- Methodological Answer : Apply density functional theory (DFT) for electronic structure analysis or molecular docking simulations for protein-ligand interactions. Validate models against experimental data (e.g., kinetic assays, crystallographic structures). Use software like Gaussian or AutoDock with parameters tuned to the compound’s chemical class .
Q. What statistical approaches are optimal for analyzing dose-response data in pharmacological studies of this compound?
- Methodological Answer : Use nonlinear regression to fit sigmoidal dose-response curves, reporting confidence intervals for IC50/EC50 values. Address outliers via Grubbs’ test or robust regression methods. For multi-parametric data, apply multivariate analysis (e.g., ANOVA with post-hoc corrections). Ensure transparency by adhering to FAIR data principles .
Methodological Best Practices
- Ethical Considerations : Ensure compliance with institutional review boards (IRBs) for biological studies. Disclose conflicts of interest and adhere to data-sharing policies .
- Data Reproducibility : Document experimental parameters exhaustively (e.g., instrument settings, batch numbers of reagents). Use platforms like Zenodo for public data archiving .
- Literature Integration : Systematically map existing studies using tools like PRISMA for systematic reviews. Highlight how your work addresses gaps identified in prior research .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.